molecular formula C12H14BrNO3 B3666613 5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid

5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Cat. No.: B3666613
M. Wt: 300.15 g/mol
InChI Key: LVSQMYPHIIGMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid: is an organic compound with the molecular formula C12H14BrNO3. This compound is characterized by the presence of a bromine atom, a benzoic acid moiety, and a 2,2-dimethylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid typically involves the following steps:

    Acylation: The addition of the 2,2-dimethylpropanoyl group to the amino group on the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and acylation reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives.

Scientific Research Applications

5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The bromine atom and the 2,2-dimethylpropanoyl group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromobenzoic acid
  • 5-bromo-2-methyl-2-pentene
  • 5-bromo-2-chlorobenzoic acid

Uniqueness

5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may lack this functional group and therefore exhibit different chemical behaviors and applications.

Properties

IUPAC Name

5-bromo-2-(2,2-dimethylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSQMYPHIIGMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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